molecular formula C16H17ClN4 B6460592 3-chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine CAS No. 2549035-88-1

3-chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine

Cat. No. B6460592
CAS RN: 2549035-88-1
M. Wt: 300.78 g/mol
InChI Key: FUKFGYGXMKGYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine (COPP) is a novel pyridine-based compound that has been studied for its potential applications in the field of medicinal chemistry. COPP has been studied in several areas of research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, which are structurally similar to the compound , have been found to have a broad range of chemical and biological properties . They have been used in the development of new drugs, and their derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antitumor Activity

Compounds similar to “3-chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine” have been synthesized and evaluated for their antitumor activity . For instance, 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole has been evaluated for its antitumor activity against the HeLa cancer cell line .

Antileishmanial and Antimalarial Activities

Pyrrole-bearing compounds have been synthesized and evaluated for their antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Treatment of Diseases of the Nervous and Immune Systems

Pyrrolo[3,4-c]pyridines, which are structurally similar to the compound , have been used to treat diseases of the nervous and immune systems .

Antidiabetic and Antimycobacterial Activities

Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic and antimycobacterial activities .

Antiviral Activity

Pyrrolo[3,4-c]pyridines have been found to have antiviral activity .

Inhibition of Cell Proliferation and Differentiation

Pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation and differentiation of cells . This is particularly relevant in the context of cancer, where continuous activation and overexpression of certain receptors can lead to uncontrolled cell growth .

Antagonism of Various Biological Receptors

Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin II and thromboxane A2 . This suggests potential applications in the treatment of conditions related to these receptors .

properties

IUPAC Name

1-(3-chloropyridin-4-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c17-13-9-18-7-4-14(13)21-8-5-12-10-20(11-15(12)21)16-3-1-2-6-19-16/h1-4,6-7,9,12,15H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFGYGXMKGYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine

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